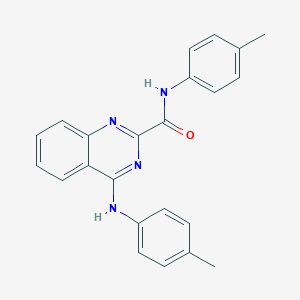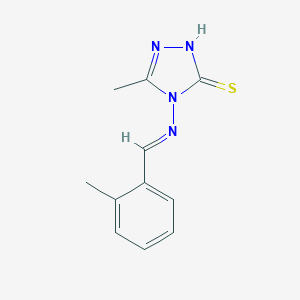
N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of extracellular matrix (ECM) components during physiological and pathological processes. BB-94 has been extensively studied for its potential use in cancer therapy and other diseases that involve excessive MMP activity.
Mécanisme D'action
N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide works by binding to the active site of MMPs and inhibiting their activity. MMPs require zinc ions for their catalytic activity, and N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide chelates the zinc ion in the active site of MMPs, preventing them from functioning properly. This leads to the accumulation of ECM components and the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been shown to inhibit the activity of various MMPs in vitro and in vivo. In addition to its anti-cancer activity, N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has also been shown to have anti-inflammatory and anti-angiogenic effects. N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has also been studied for its potential use in tissue engineering, as it can inhibit the degradation of ECM components and promote tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a potent MMP inhibitor that has been extensively studied in vitro and in vivo. However, it has some limitations for lab experiments. N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has poor solubility in water, which can make it difficult to work with in some experiments. In addition, N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can inhibit the activity of other zinc-dependent enzymes, which can lead to off-target effects.
Orientations Futures
There are several future directions for the study of N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide. One area of research is the development of more potent and selective MMP inhibitors that can be used in cancer therapy and other diseases. Another area of research is the development of novel drug delivery systems for N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, which can improve its solubility and bioavailability. Finally, N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can be studied for its potential use in combination therapy with other anti-cancer agents, such as chemotherapy and radiation therapy.
Méthodes De Synthèse
N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-mercaptobenzoic acid with 2-nitrobenzoyl chloride to form 2-nitrobenzoyl-2-mercaptobenzoic acid. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is coupled with benzenesulfonyl chloride to form N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide.
Applications De Recherche Scientifique
N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been studied extensively for its potential use in cancer therapy. MMPs play a crucial role in the invasion and metastasis of cancer cells by degrading ECM components. N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been shown to inhibit the activity of various MMPs, including MMP-2, MMP-9, and MMP-14, which are overexpressed in many types of cancer. In addition to cancer, N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has also been studied for its potential use in other diseases that involve excessive MMP activity, such as arthritis, atherosclerosis, and pulmonary fibrosis.
Propriétés
Nom du produit |
N-benzoyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C20H13NO5S2 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide |
InChI |
InChI=1S/C20H13NO5S2/c22-19(14-7-3-1-4-8-14)21(28(24,25)16-9-5-2-6-10-16)15-11-12-17-18(13-15)27-20(23)26-17/h1-13H |
Clé InChI |
JBIVBMUQZDZNPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B254630.png)

![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B254634.png)
![N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B254635.png)
![Dimethyl 2-({[5-(phenoxymethyl)furan-2-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B254636.png)
![4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)


![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)

![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)